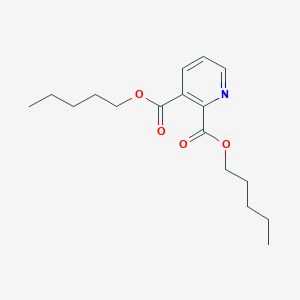

Dipentyl pyridine-2,3-dicarboxylate

Description

Dipentyl pyridine-2,3-dicarboxylate is an ester derivative of pyridine-2,3-dicarboxylic acid, where the two carboxyl groups are substituted with pentyl chains. Pyridine-2,3-dicarboxylate derivatives are notable for their role in coordination chemistry, serving as ligands in metal-organic frameworks (MOFs) and bioactive vanadium complexes .

Properties

CAS No. |

63597-07-9 |

|---|---|

Molecular Formula |

C17H25NO4 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

dipentyl pyridine-2,3-dicarboxylate |

InChI |

InChI=1S/C17H25NO4/c1-3-5-7-12-21-16(19)14-10-9-11-18-15(14)17(20)22-13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3 |

InChI Key |

XKOHJPTZDRWHCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=C(N=CC=C1)C(=O)OCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipentyl pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Dipentyl pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Pyridine-2,3-dicarboxylic acid.

Reduction: Dipentyl pyridine-2,3-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dipentyl pyridine-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dipentyl pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Pyridine-2,3- vs. Pyridine-2,6-Dicarboxylates

The positional isomerism of carboxyl groups on the pyridine ring significantly impacts chemical behavior:

- The 2,6 isomer’s linear geometry enhances its utility in forming rigid coordination polymers, unlike the 2,3 isomer’s angular arrangement, which favors diverse binding modes in MOFs .

- Biological Relevance : Pyridine-2,3-dicarboxylate (2,3-dipicolinate) is a key ligand in vanadium(V) complexes with insulin-mimetic activity, such as K₂[VO(C₇H₃O₄N)(NH₂O)₂(H₂O)]₂ . In contrast, the 2,6 isomer is less prominent in medicinal chemistry but widely used in luminescent or magnetic coordination polymers .

Ester Derivatives: Substituent Chain Length

- Synthesis : Shorter-chain esters (methyl, ethyl) are typically synthesized under milder conditions, while longer chains (pentyl) may require prolonged reaction times or excess alcohol .

- Applications : Methyl/ethyl esters are preferred for crystallography and biological assays due to solubility, whereas pentyl derivatives could enhance hydrophobicity in material science .

Coordination Chemistry and Material Science

Pyridine-2,3-dicarboxylate forms stable complexes with transition metals like Cd(II), Pb(II), and Bi(III):

- [Cd₂(pydc)₂(H₂O)]ₙ (pydc = pyridine-2,3-dicarboxylate): A 3D coordination polymer with photoluminescent properties .

- Bi(III)-pydc polymers : Exhibit anti-Helicobacter pylori activity and tunable luminescence .

- Comparison with 2,6 analogs : The 2,3 isomer’s asymmetric carboxylate positions enable versatile bridging modes, while 2,6 isomers form more linear, predictable frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.